2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid
Description
Properties
IUPAC Name |
2-methoxy-5-piperidin-1-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-19-12-6-5-10(9-11(12)13(15)16)20(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGNTIANQVMIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586109 | |
| Record name | 2-Methoxy-5-(piperidine-1-sulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168890-58-2 | |
| Record name | 2-Methoxy-5-(piperidine-1-sulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid typically involves a multi-step process:
Stage 1: 2-hydroxy-5-(piperidine-1-sulfonyl)-benzoic acid is treated with sodium hydroxide in N,N-dimethylformamide (DMF) at 60°C for 0.5 hours.
Stage 2: The resulting product is then reacted with methyl iodide in DMF.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and strong acids are employed for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid has been investigated for its potential as an anti-inflammatory and analgesic agent . Its mechanism of action involves the inhibition of specific enzymes and modulation of receptor interactions, which are crucial for managing pain and inflammation. Notably, studies have shown that the compound can inhibit enzymes related to inflammatory pathways, suggesting its utility in developing new therapeutic agents for conditions such as arthritis and neuropathic pain .
Research indicates that this compound exhibits significant biological activity by interacting with various receptors in the central nervous system. The piperidine ring enhances its binding affinity to these receptors, potentially leading to applications in pain management and treatment of neurological disorders . Preliminary studies also suggest antimicrobial properties, although further research is needed to confirm these effects .
Chemical Synthesis
In organic synthesis, this compound serves as a valuable building block for synthesizing other complex molecules. It can undergo various chemical reactions, allowing for the introduction of additional functional groups that can modify its biological activity or enhance its pharmacological properties .
Case Study 1: HIV-1 Integrase Inhibition
A study highlighted the use of related compounds with similar structural features as inhibitors of HIV-1 integrase. Modifications on a benzamide scaffold, including the incorporation of a piperidin-1-ylsulfonyl group, resulted in potent inhibitors with low micromolar IC50 values. This demonstrates the potential of piperidine-substituted benzoic acids in antiviral drug development .
Case Study 2: NLRP3 Inflammasome Inhibition
Another study explored benzenesulfonamide analogues, including compounds structurally similar to this compound, for their ability to inhibit the NLRP3 inflammasome. These compounds showed promise in modifying disease pathologies associated with Alzheimer's disease, indicating their potential in neurodegenerative disorders .
Industrial Applications
In addition to its research applications, this compound is utilized in the pharmaceutical industry for producing specialty chemicals and drug formulations. Its unique structure allows it to serve as an intermediate in synthesizing other therapeutic agents, thereby expanding its utility beyond academic research .
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the methoxy and piperidin-1-yl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Lipophilicity and Solubility :
- The target compound ’s piperidinylsulfonyl group contributes to moderate lipophilicity, balancing solubility in organic solvents and aqueous media .
- Methylsulfonyl derivatives (e.g., 2-Methoxy-5-(methylsulfonyl)benzoic acid) are less lipophilic, making them more suitable for formulations requiring high solubility .
Toxicity Considerations :
- Quantitative structure-toxicity relationship (QSTR) models suggest that molecular connectivity indices (e.g., 0JA, 1JA) correlate with acute toxicity (LD₅₀) in mice for benzoic acid derivatives .
- While specific LD₅₀ data for the target compound is unavailable, its structural similarity to other sulfonamides implies moderate toxicity, necessitating careful handling .
Biological Activity
2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid is an organic compound with significant potential in medicinal chemistry, particularly due to its anti-inflammatory and analgesic properties. Its unique structure, characterized by a methoxy group, a piperidin-1-ylsulfonyl group, and a benzoic acid moiety, contributes to its biological activity. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H17NO5S
- CAS Number : 168890-58-2
- Structure : The compound features a methoxy group (-OCH₃), a piperidin-1-ylsulfonyl group (-SO₂-piperidine), and a benzoic acid structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding interactions with various molecular targets, potentially leading to enzyme inhibition. This mechanism is crucial for its anti-inflammatory effects, as it may modulate pathways involved in pain and inflammation responses.
Anti-inflammatory and Analgesic Effects
Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit enzymes involved in inflammatory pathways, contributing to its analgesic effects. The binding affinity of the compound to these targets suggests its potential use in treating conditions characterized by excessive inflammation and pain.
Enzyme Inhibition
The sulfonamide derivative has been investigated for its role as an enzyme inhibitor. Studies have demonstrated that it can effectively inhibit specific enzymes linked to inflammatory responses. The structure-activity relationship (SAR) studies indicate that modifications in the compound can enhance its inhibitory potency against these enzymes .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- In Vitro Studies : Laboratory experiments have shown that the compound significantly reduces inflammation in cell cultures by inhibiting pro-inflammatory cytokines. For instance, it was found to decrease IL-6 and TNF-alpha levels in stimulated macrophages.
- Animal Models : In vivo studies using animal models of arthritis demonstrated that administration of the compound resulted in reduced swelling and pain associated with joint inflammation. These findings support its potential therapeutic application in chronic inflammatory diseases.
- Comparative Studies : Comparative analyses with other known anti-inflammatory agents revealed that this compound exhibited comparable or superior efficacy in reducing inflammatory markers, highlighting its potential as a novel therapeutic agent .
Data Table: Summary of Biological Activities
Q & A
Q. What challenges arise when scaling up synthesis, and how are they mitigated?
- Methodological Answer :
- Impurity accumulation : Implement inline IR monitoring to detect sulfonyl chloride excess.
- Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures).
- Reaction exotherms : Use jacketed reactors with controlled cooling to maintain ≤25°C during sulfonation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
